

An In-depth Technical Guide to the Physical and Chemical Properties of Erlose

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlose, a trisaccharide composed of two glucose units and one fructose unit (α -D-Glc-($1 \rightarrow 4$)- α -D-Glc-($1 \rightarrow 2$)- β -D-Fru), is a naturally occurring carbohydrate found in substances such as honey and royal jelly.[1] As a structural isomer of melezitose, it is of increasing interest in the fields of biochemistry and pharmacology. This guide provides a comprehensive overview of the core physical and chemical properties of **erlose**, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties of Erlose

Erlose is typically a white to off-white crystalline powder.[2] Its physical characteristics are fundamental to its handling, formulation, and application in various scientific contexts.



Property	Value	References
Molecular Formula	C18H32O16	[1][2][3][4]
Molecular Weight	504.44 g/mol	[1][2][3][4]
CAS Number	13101-54-7	[1][2][3][4]
Appearance	White to off-white powder	[2][5]
Melting Point	Erlose I: 80.0 - 80.5 °C Erlose II: 136.5 - 137.0 °C Other reported: 105 °C	[6][7]
Solubility	Water: ≥ 50 mg/mL	[2][5][8][9]
Optical Rotation [α]20/D	+108.5° to +112.0° (c=0.84% in water)	[2][10]
Density (Predicted)	1.81 ± 0.1 g/cm ³	[9][11]
pKa (Predicted)	12.70 ± 0.70	[9]
Boiling Point (Predicted)	889.2 ± 65.0 °C	[9][11]
Flash Point (Predicted)	491.6 °C	[11]

Note: **Erlose** exists in two different hydrated crystalline forms, **Erlose** I and **Erlose** II, which exhibit different melting points.[6]

Chemical Properties of Erlose

The chemical behavior of **erlose** is dictated by its trisaccharide structure, containing glycosidic bonds that are susceptible to hydrolysis. It is recognized for its stability under certain conditions and its utility as a reference compound in food science.



Property	Description	References
Synonyms	α -D-Glc- $(1 \rightarrow 4)$ - α -D-Glc- $(1 \rightarrow 2)$ - β -D-Fru, α -Maltosyl β -fructofuranoside, Fructomaltose, Glucosylsucrose	[1][2][3][8]
Stability & Storage	Moisture sensitive. Store desiccated at -20°C to 8°C.	[1][2][5][8][9]
Reactivity	Susceptible to hydrolysis of its glycosidic bonds under acidic conditions or by specific enzymes to yield glucose and fructose. Can be synthesized enzymatically.	[11][12][13]
Applications	Used in studies of dietary preferences of insects, as a reference compound in food analysis (e.g., honey, royal jelly), and as a potential substitute sweetener.	[2][3][5][8][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of **erlose**.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a powdered solid like **erlose** using a melting point apparatus.[7]

Methodology:

• Sample Preparation: Ensure the **erlose** sample is completely dry and in a fine, powdered form to ensure uniform heat distribution.[3]



- Capillary Tube Loading: Load a small amount of the powdered erlose into a capillary tube,
 ensuring a packed column height of 2-3 mm.[1][7]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]
- Heating:
 - If the approximate melting point is known, rapidly heat the block to a temperature about 10-15°C below the expected melting point.[1]
 - Reduce the heating rate to a controlled 1-2°C per minute to allow for accurate observation.
 [7]
- Observation and Recording:
 - Record the temperature at which the first drop of liquid is observed (the onset of melting).
 - Record the temperature at which the entire sample has melted into a clear liquid (the clear point).
 - The melting range is the interval between these two temperatures.[1]
- Replicates: For accuracy, perform the determination in triplicate and report the average melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[12]

Methodology:

 Preparation: To a sealed container (e.g., a glass vial), add an excess amount of erlose to a known volume of distilled water.



- Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]
- Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[12]
- Quantification: Analyze the concentration of erlose in the clear, saturated filtrate using a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).
- Calculation: The solubility is reported in mg/mL or mol/L at the specified temperature.

Measurement of Optical Rotation (Polarimetry)

Optical rotation is a key property for chiral molecules like **erlose** and is measured using a polarimeter.[4][5]

Methodology:

- Instrument Calibration: Calibrate the polarimeter using a blank (the solvent used for the sample, in this case, water), which should give a reading of zero.[4]
- Sample Preparation:
 - Accurately weigh a specific amount of erlose (e.g., 0.84 g as per the reference[2]).
 - Dissolve the erlose in a precise volume of distilled water (e.g., 100 mL) to achieve a known concentration.
 - Ensure the solution is free of air bubbles.[10]
- Measurement:
 - Rinse and fill a polarimeter sample tube (of a known path length, e.g., 100 mm) with the erlose solution.[5]
 - Place the sample tube in the polarimeter.

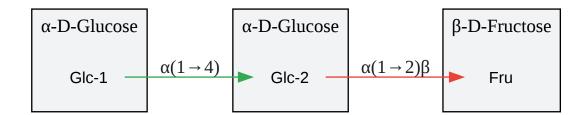


- Measure the angle of rotation at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).[4][5]
- Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = $(100 \times \alpha) / (I \times c)$ Where:
 - α = observed angle of rotation in degrees
 - I = path length of the sample tube in decimeters
 - c = concentration of the solution in g/100 mL

Visualizations

Erlose Molecular Structure

The following diagram illustrates the chemical structure of **erlose**, highlighting its constituent monosaccharide units.



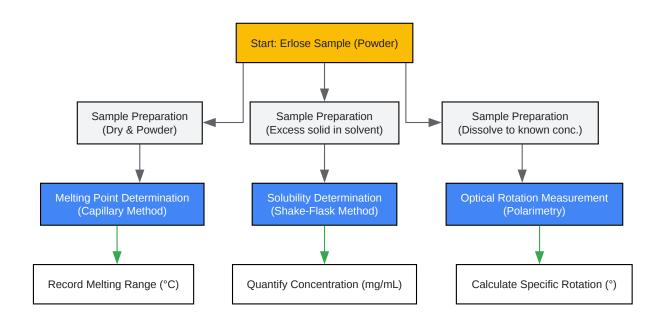
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Caption: Chemical linkage of monosaccharide units in Erlose.

Experimental Workflow for Physicochemical Property Determination

This diagram outlines the general workflow for the experimental determination of the key physical properties of **erlose**.





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Caption: Generalized workflow for physical property analysis.

Enzymatic Synthesis and Hydrolysis of Erlose

Erlose can be synthesized from sucrose via a transglucosylation reaction catalyzed by specific enzymes. Conversely, it can be hydrolyzed back to its constituent monosaccharides.



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Caption: Reaction pathways for **Erlose** synthesis and hydrolysis.

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